
Betamethasone Tripropionate
描述
Betamethasone Tripropionate is a synthetic glucocorticoid, a derivative of betamethasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly utilized in topical formulations to treat various skin conditions, including psoriasis and dermatitis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Tripropionate involves multiple steps, starting from betamethasone. The process typically includes esterification reactions where betamethasone is reacted with propionic anhydride in the presence of a catalyst to form the tripropionate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as wet milling and freeze-drying are employed to produce nanosuspensions of the compound, enhancing its stability and bioavailability .
化学反应分析
Types of Reactions: Betamethasone Tripropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of betamethasone, each with distinct pharmacological properties .
科学研究应用
Scientific Research Applications
-
Dermatological Conditions
- Psoriasis : Betamethasone Tripropionate is frequently combined with calcipotriene in foam formulations to enhance treatment efficacy for plaque psoriasis. Studies show that this combination significantly improves treatment success rates compared to monotherapy, with a notable reduction in the Psoriasis Area and Severity Index (PASI) scores .
- Eczema and Dermatitis : It is used topically to alleviate symptoms of eczema and dermatitis by reducing inflammation, itching, and redness. Clinical trials have demonstrated its effectiveness in improving patient-reported outcomes and quality of life measures .
- Autoimmune Disorders
- Ophthalmology
- Respiratory Conditions
Case Study 1: Efficacy in Psoriasis Treatment
A multicenter study evaluated the efficacy of a fixed combination aerosol foam containing calcipotriene and this compound in 302 patients with moderate plaque psoriasis. Over four weeks, patients demonstrated a 45% treatment success rate, significantly higher than those receiving calcipotriene or this compound alone .
Case Study 2: Management of Autoimmune Disorders
In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound injections reported significant improvements in joint pain and swelling compared to placebo groups. The study highlighted the drug's role in rapidly controlling inflammation during acute exacerbations .
Data Tables
Application Area | Indication | Formulation | Efficacy |
---|---|---|---|
Dermatology | Psoriasis | Foam (Calcipotriene + Betamethasone) | 45% treatment success |
Eczema | Cream/Ointment | Significant reduction in symptoms | |
Autoimmune Disorders | Rheumatoid Arthritis | Injectable | Rapid control of inflammation |
Ophthalmology | Uveitis | Eye Drops | Reduction in ocular inflammation |
Respiratory Conditions | Asthma | Inhalation | Control of acute exacerbations |
作用机制
Betamethasone Tripropionate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory mediators. It inhibits the activity of phospholipase A2, reducing the synthesis of arachidonic acid and its derivatives, such as prostaglandins and leukotrienes. This results in decreased inflammation and immune response .
相似化合物的比较
- Betamethasone Dipropionate
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Comparison: Betamethasone Tripropionate is unique due to its tripropionate ester groups, which enhance its lipophilicity and skin penetration. Compared to Betamethasone Dipropionate, it has a higher molecular weight and different pharmacokinetic properties. Dexamethasone and Hydrocortisone, while similar in their glucocorticoid activity, differ in their potency and duration of action .
生物活性
Betamethasone tripropionate is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly formulated in topical preparations for the treatment of various dermatological conditions, including psoriasis, eczema, and dermatitis. This article provides a detailed exploration of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile.
Pharmacological Profile
Chemical Structure and Classification
- Type: Synthetic glucocorticoid
- Potency: Highly potent anti-inflammatory agent
- Mechanism of Action: this compound exerts its effects primarily through the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes and inhibition of pro-inflammatory cytokines.
Pharmacokinetics
- Absorption: The absorption of this compound varies based on the formulation (ointment vs. cream) and application method (e.g., occlusive dressings can enhance absorption) .
- Metabolism: It is metabolized in the liver to active metabolites, primarily through hydrolysis .
- Elimination: The drug is predominantly excreted via urine .
This compound acts through two primary pathways:
-
Genomic Pathway:
- Activates glucocorticoid receptors in the cytoplasm.
- Translocates to the nucleus to initiate transcription of anti-inflammatory proteins.
- Examples include phosphoenolpyruvate carboxykinase and IL-1 receptor antagonist.
- Nongenomic Pathway:
Case Studies and Clinical Trials
-
Psoriasis Treatment:
A study comparing betamethasone dipropionate (a closely related compound) with clobetasol propionate found that patients treated with betamethasone dipropionate showed significant improvement in symptoms such as scaling and induration within three days. The study involved 197 patients over two weeks and demonstrated that betamethasone provided faster relief compared to clobetasol . -
Combination Therapy:
A systematic review evaluated the efficacy of calcipotriol/betamethasone dipropionate for psoriasis vulgaris. Results indicated a significant reduction in the Psoriasis Area and Severity Index (PASI) scores, with about 70% improvement observed at week four compared to calcipotriol alone . -
Long-term Safety:
In a 52-week study assessing long-term use, calcipotriol/betamethasone dipropionate was found to be safe and well-tolerated, showing sustained efficacy without significant adverse effects .
Adverse Effects
While this compound is effective, it is important to monitor for potential side effects:
- Local reactions such as burning or stinging are common but generally mild .
- Prolonged use can lead to systemic effects like hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly when applied over large areas or under occlusive dressings .
Summary Table of Clinical Findings
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41FO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBGLRGUXAGHT-DGBYXFBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737999 | |
Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186048-33-8 | |
Record name | Betamethasone 11,17,21-tripropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186048338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Fluoro-16-methyl-3,20-dioxopregna-1,4-diene-11,17,21-triyl tripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 11,17,21-TRIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE608TNS5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。